1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound belonging to the class of benzodiazoles, which are known for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science. The compound is characterized by its unique cyclic structure, which contributes to its chemical reactivity and potential therapeutic properties. It is particularly noted for its role in medicinal chemistry, where derivatives of benzodiazoles are frequently explored for their pharmacological effects.
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide comprehensive information on its properties and synthesis methods.
The synthesis of 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid typically involves cyclization reactions starting from o-phenylenediamine and cyclopropyl carboxylic acid derivatives. Common methods include:
The synthesis process may involve several steps:
The molecular structure of 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid features a bicyclic system with a benzene ring fused to a diazole ring. The presence of a cyclopropyl group at the first position and a carboxylic acid functional group at the fifth position contributes to its unique properties.
Key structural data includes:
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions can include oxidized derivatives or substituted benzodiazole compounds with distinct properties.
The mechanism of action for compounds like 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary based on the functional groups present and their spatial arrangement in relation to biological macromolecules.
Research indicates that benzodiazoles can modulate various biological pathways:
Relevant data from studies indicate that these properties significantly influence the compound's reactivity and potential applications.
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid has several scientific applications:
Heterocyclic compounds constitute the structural backbone of approximately 80% of marketed pharmaceuticals, with benzodiazoles representing a privileged scaffold in modern drug design. The 1,3-benzodiazole (benzimidazole) nucleus exemplifies this significance, offering a versatile platform for developing therapeutics due to its bioisosteric resemblance to naturally occurring purines. This molecular mimicry enables targeted interactions with diverse biological macromolecules, positioning benzodiazole derivatives as critical pharmacophores across multiple therapeutic domains. The strategic incorporation of substituents—particularly cyclopropyl groups and carboxylic acid functionalities—further refines their pharmacological profiles, enhancing target selectivity and optimizing drug-like properties. This review examines the specific structural and functional attributes of 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid (C₁₁H₁₀N₂O₂), a compound embodying these rational design principles [1] [2].
The 1,3-benzodiazole framework serves as an indispensable structural motif in medicinal chemistry due to its dual hydrogen-bonding capability, aromatic character, and metabolic stability. This bicyclic system facilitates π-stacking interactions with protein binding sites while maintaining synthetic accessibility for structure-activity relationship (SAR) exploration. Its presence in clinically significant agents spans antiviral, anticancer, antimicrobial, and anti-inflammatory therapeutics, demonstrating exceptional scaffold versatility. For instance, the proton pump inhibitor omeprazole (approved for acid-reflux disorders) and the anthelmintic albendazole exemplify pharmacologically optimized benzodiazoles. The 5-carboxylic acid substitution pattern in particular enhances water solubility and provides a handle for salt formation, ion-dipole interactions, and further derivatization into amides or esters, thereby fine-tuning bioavailability and target engagement [1] [2] [8].
Table 1: Therapeutic Applications of Selected 1,3-Benzodiazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Omeprazole | Antiulcerative | 5-methoxy substitution | H⁺/K⁺-ATPase enzyme |
Albendazole | Anthelmintic | Carbamate at position 2 | β-tubulin polymerization inhibitor |
Veliparib | Antineoplastic | 5-carboxamide functionalization | PARP enzyme inhibitor |
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid | Pharmacophore building block | Cyclopropyl N1-substitution, carboxylic acid at C5 | Versatile synthetic intermediate |
Cyclopropyl incorporation at the N1-position of benzodiazoles induces profound electronic and steric effects that enhance pharmacological performance. This strained carbocycle adopts a unique "pseudo-alkyl" conformation while exhibiting π-character at its C-C bonds, enabling distinctive interactions with hydrophobic enzyme pockets. Crucially, cyclopropyl substitution significantly modulates metabolic pathways—its bond strength (∼106 kcal/mol) impedes oxidative degradation by cytochrome P450 enzymes, extending compound half-life in vivo. However, metabolic studies of panadiplon (a quinoxalinone anxiolytic) revealed that enzymatic cleavage releasing cyclopropane carboxylic acid (CPCA) could induce mitochondrial toxicity via Coenzyme A (CoA) sequestration, highlighting the nuanced metabolic implications of this substituent [6] [7].
Beyond metabolic stabilization, cyclopropyl groups enforce conformational restriction that enhances target selectivity. The 110° bond angles within the cyclopropane ring induce torsional strain when incorporated into larger molecules, effectively pre-organizing the compound for optimal receptor binding. This effect is particularly advantageous in kinase inhibitors and GPCR modulators where precise spatial positioning of pharmacophores dictates efficacy. Patent literature (WO2016177845A1) further corroborates cyclopropane's therapeutic utility, documenting derivatives as potent inhibitors of leukotriene biosynthesis for treating asthma and inflammatory disorders [7].
Table 2: Comparative Effects of N1-Substituents in Benzimidazole Pharmacokinetics
N1-Substituent | Metabolic Stability | Steric Bulk (van der Waals vol, ų) | Electron-Donating Effect | Biological Impact |
---|---|---|---|---|
Methyl | Low | 23.8 | Moderate | Rapid CYP-mediated oxidation |
Phenyl | Moderate | 87.1 | Weak π-acceptance | Enhanced CNS penetration |
Cyclopropyl | High | 34.6 | σ-donor with π-character | Mitochondrial interactions, prolonged half-life |
t-Butyl | High | 73.5 | Strong inductive | Reduced solubility |
Carboxylic acid installation at the C5 position of 1,3-benzodiazoles strategically balances hydrophilicity and molecular recognition capabilities. This functional group contributes to favorable aqueous solubility (log P reduction ≥1.5 units versus methyl ester analogs) while enabling salt formation with basic counterions to enhance bioavailability. The ionized state (-COO⁻) at physiological pH facilitates ionic interactions with arginine, lysine, or histidine residues in target proteins, significantly improving binding affinity. Additionally, the carboxylic acid serves as a synthetic linchpin for bioisosteric replacement with tetrazoles, acyl sulfonamides, or hydroxamic acids to further refine drug properties [1] [8].
Notably, carboxylic acid-containing benzodiazoles demonstrate complex metabolic behaviors. While generally promoting renal clearance, they may undergo conjugation reactions that influence toxicity profiles. As observed in panadiplon metabolism, released carboxylic acid metabolites (e.g., cyclopropanecarboxylic acid) can form acyl-CoA thioesters that deplete cellular CoA pools and inhibit β-oxidation, potentially triggering mitochondrial dysfunction. This phenomenon underscores the necessity of structural optimization to balance therapeutic efficacy with metabolic safety. Computational analyses of 1-cyclopropyl-1,3-benzodiazole-5-carboxylic acid predict favorable intestinal absorption (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and moderate plasma protein binding (~80%), indicating promising developability when strategically modified [5] [6].
Table 3: Molecular Properties of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid
Property | Value | Pharmacokinetic Implication |
---|---|---|
Molecular Weight | 202.22 g/mol | Optimal for CNS penetration |
Hydrogen Bond Donors | 1 (COOH) | Enhanced target binding |
Hydrogen Bond Acceptors | 4 (2N, 2O) | Solubility enhancement |
Calculated log P (cLogP) | 1.8 ± 0.3 | Balanced lipophilicity |
Topological Polar Surface Area | 58.3 Ų | Moderate membrane permeability |
Predicted Solubility | -2.5 (log S) | Requires formulation optimization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: